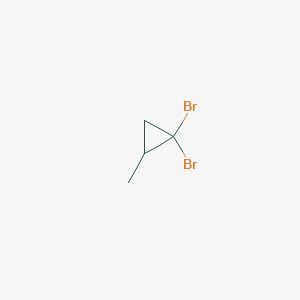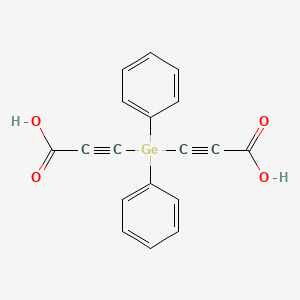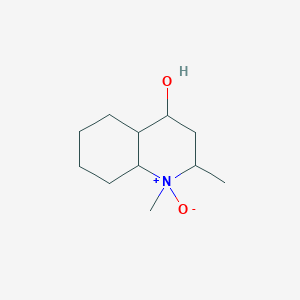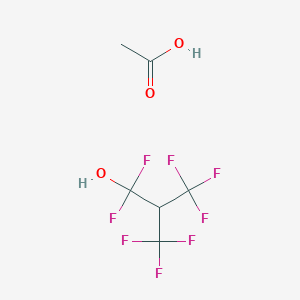![molecular formula C22H29AsSi B14515193 Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane CAS No. 63451-89-8](/img/structure/B14515193.png)
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane is a chemical compound that features a unique combination of organic and inorganic elements It contains arsenic, silicon, and carbon atoms, making it an interesting subject for various scientific studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane typically involves the reaction of 4-methylphenyl derivatives with triethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Toluene or dichloromethane
Catalyst: Palladium-based catalysts
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle arsenic-containing compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The triethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents or nucleophiles
Major Products
Oxidation: Arsenic oxides
Reduction: Lower oxidation state arsenic compounds
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in materials science for developing new materials with unique properties.
Wirkmechanismus
The mechanism of action of Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets through its arsenic and silicon atoms. The compound can form bonds with various substrates, facilitating reactions such as catalysis and synthesis. The pathways involved include:
Catalytic Pathways: Involving palladium or other metal catalysts
Substitution Pathways: Where the triethylsilyl group is replaced by other functional groups
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-methylphenyl)arsane
- Bis(4-methylphenyl)[(trimethylsilyl)ethynyl]arsane
- Bis(4-methylphenyl)[(triisopropylsilyl)ethynyl]arsane
Uniqueness
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane is unique due to its specific combination of triethylsilyl and ethynyl groups attached to the arsenic atom. This structure imparts distinct chemical properties, making it valuable for specialized applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
63451-89-8 |
|---|---|
Molekularformel |
C22H29AsSi |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
bis(4-methylphenyl)-(2-triethylsilylethynyl)arsane |
InChI |
InChI=1S/C22H29AsSi/c1-6-24(7-2,8-3)18-17-23(21-13-9-19(4)10-14-21)22-15-11-20(5)12-16-22/h9-16H,6-8H2,1-5H3 |
InChI-Schlüssel |
DKKLZCTZEHWMQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C#C[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
silane](/img/structure/B14515169.png)

![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)
![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
